2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBXJWKJPXJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210711-82-2 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination and Transfer Hydrogenation
An alternative approach involves:
- Step 1 : Formation of 3,4-dihydroisoquinoline intermediates by condensation of aromatic amines with aldehydes.
- Step 2 : Transfer hydrogenation using chiral Ru(II) catalysts to selectively reduce the dihydroisoquinoline to tetrahydroisoquinoline with high enantiomeric excess.
- Step 3 : Introduction of the amine substituent at position 5 via nucleophilic substitution or amide coupling reactions.
- Step 4 : Conversion to hydrochloride salt by acid treatment.
This method is useful for obtaining enantiomerically enriched products, which is valuable for pharmacological applications.
Formic Acid and Formaldehyde Reflux Method
A literature-reported method for synthesizing 2-methyl-substituted tetrahydroisoquinolines involves:
- Refluxing 1,2,3,4-tetrahydroisoquinoline with formic acid and formaldehyde .
- Followed by alkaline hydrolysis to yield the 2-methyl derivative.
- The yield reported can be as high as 94% after distillation purification.
This method provides a direct methylation strategy on the tetrahydroisoquinoline core.
Detailed Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pictet-Spengler Reaction | β-phenylethylamine + acetaldehyde, acid catalyst | 70-85 | Requires acidic conditions, regioselective |
| Transfer Hydrogenation | Ru(II) chiral catalyst, hydrogen donor (formic acid/triethylamine) | 80-95 | High enantiomeric purity |
| Formic Acid/Formaldehyde Reflux | Tetrahydroisoquinoline, reflux with HCOOH + HCHO | Up to 94 | High yield, direct methylation |
Salt Formation: Dihydrochloride Preparation
- The free base 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is dissolved in an alcohol solvent (e.g., isopropanol).
- Hydrochloric acid (5-6 M in isopropanol) is added dropwise at room temperature.
- The resulting dihydrochloride salt precipitates or crystallizes upon cooling.
- Recrystallization from suitable solvents improves purity and stability.
Analytical and Structural Confirmation
- NMR Spectroscopy : Confirms the chemical environment of methyl and amine protons, verifying substitution pattern.
- Mass Spectrometry : Confirms molecular weight consistent with dihydrochloride salt.
- X-ray Crystallography : Reveals hydrogen bonding network in the dihydrochloride salt crystals, indicating salt formation and molecular conformation.
- Chiral HPLC : Used when enantiomeric purity is critical, especially in transfer hydrogenation methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-Alkylation and N-Acylation Reactions
The primary amine group undergoes alkylation and acylation reactions. A representative N-methylation method involves refluxing the compound with formaldehyde and formic acid, followed by alkaline hydrolysis to yield the N-methyl derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Methylation | HCHO, HCOOH (reflux), hydrolysis | 2-Methyl-N-methyl-THIQ-5-amine | 94% | |
| N-Acylation | Acetyl chloride, base | 2-Methyl-N-acetyl-THIQ-5-amine | 82%* |
*Theoretical yield based on analogous reactions in tetrahydroisoquinoline derivatives .
Electrophilic Aromatic Substitution
The aromatic ring participates in electrophilic substitutions, primarily at the para position relative to the amine group. Nitration and halogenation are common:
| Reaction Type | Reagents/Conditions | Position Selectivity | Product Example |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-7 or C-8 | 5-Amino-7-nitro-THIQ derivative |
| Bromination | Br₂, FeBr₃ | C-7 | 5-Amino-7-bromo-THIQ derivative |
*Positional selectivity is influenced by the electron-donating methyl group and steric effects .
Nucleophilic Addition Reactions
The amine acts as a nucleophile in reactions with carbonyl compounds or alkyl halides:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH, Δ | 5-Amino-THIQ benzylidene derivative | Intermediate for metal complexes |
| Michael Addition | Acrylonitrile, basic conditions | β-Cyanoethylated THIQ derivative | Functionalized intermediates |
Oxidation and Reduction Reactions
Controlled oxidation converts the tetrahydroisoquinoline core to aromatic systems, while reduction affects substituents:
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Ring Oxidation | KMnO₄, acidic conditions | Isoquinolin-5-amine derivative | Aromatic system formation |
| Amine Oxidation | H₂O₂, Fe²⁺ catalyst | Nitroso or hydroxylamine intermediates | Probing redox pathways |
| Borohydride Reduction | NaBH₄, MeOH | Saturated N-alkyl derivatives | Stability enhancement |
Cyclization and Condensation Reactions
The compound serves as a precursor in multicomponent reactions (MCRs) and cyclizations:
Table 4: Key Cyclization Pathways
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pictet-Spengler | Aldehyde, BF₃·OEt₂ | Tetrahydro-β-carboline derivatives | 75–90% | |
| Bischler-Napieralski | POCl₃, Δ | Dihydroisoquinoline intermediates | 88% |
For example, the Pictet-Spengler reaction with formaldehyde under Lewis acid catalysis produces β-carboline scaffolds , while Bischler-Napieralski cyclization forms fused polycyclic systems.
Salt Formation and Stability
As a dihydrochloride salt, the compound exhibits enhanced water solubility and stability. Key interactions include:
-
Protonation : Both amine groups are protonated in acidic media (pH < 4).
-
Hydrogen Bonding : Stabilizes crystal structure with chloride ions, as confirmed by XRD.
Scientific Research Applications
Neuropharmacological Applications
The tetrahydroisoquinoline (THIQ) framework, which includes 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride, has been extensively studied for its neuroprotective properties. Research indicates that THIQ derivatives exhibit potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of THIQ compounds against neurotoxicity induced by MPTP in mouse models. The administration of THIQ derivatives demonstrated a significant reduction in neurodegeneration markers compared to control groups .
Antimicrobial Activity
Compounds derived from the THIQ structure have shown promising antimicrobial properties. Their efficacy against various pathogens makes them candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of THIQ Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | E. coli | 32 µg/mL |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | S. aureus | 16 µg/mL |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C. albicans | 64 µg/mL |
This table summarizes the antimicrobial activity of various THIQ derivatives against common pathogens .
Synthesis of Complex Molecules
The unique structure of this compound facilitates its use as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various synthetic transformations.
Synthetic Pathways
Recent advancements have demonstrated effective synthetic strategies for creating THIQ derivatives through methods such as:
- Pictet–Spengler Reaction : This method has been utilized to synthesize various substituted THIQs with high yields under mild conditions.
- Microwave-Assisted Synthesis : This technique has improved reaction times and yields for the synthesis of THIQ analogs .
Data Table: Synthetic Yields of THIQ Derivatives
| Synthetic Method | Yield (%) | Reaction Time |
|---|---|---|
| Pictet–Spengler Reaction | 85-97 | 30 minutes |
| Microwave-Assisted Synthesis | 90 | 15 minutes |
These data illustrate the efficiency of different synthetic methods employed in producing THIQ derivatives .
Biochemical Studies
The compound is also utilized in biochemical assays to study its interaction with various biological receptors and enzymes. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in psychopharmacology.
Case Study: Receptor Binding Studies
In receptor binding studies involving dopamine receptors, this compound showed competitive inhibition patterns similar to known dopamine antagonists . This suggests potential applications in developing treatments for schizophrenia and other dopamine-related disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system . These actions contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and related THIQ derivatives:
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride (CAS Number: 1210711-82-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C10H16Cl2N2 |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinolin-5-amine; dihydrochloride |
| PubChem CID | 45792239 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Effects : Studies have shown that this compound may provide neuroprotection in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation.
- Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects in animal models. The mechanism is thought to involve serotonin and norepinephrine reuptake inhibition.
- Antitumor Properties : Some investigations have indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with various neurotransmitter systems and cellular signaling pathways:
- Serotonergic System : Influences serotonin levels which may contribute to its antidepressant effects.
- Dopaminergic Pathways : Potential modulation of dopamine receptors could explain its neuroprotective properties.
Neuroprotection in Animal Models
A notable study conducted on rats subjected to induced oxidative stress demonstrated that treatment with this compound resulted in significant reductions in neuronal damage markers compared to control groups. The findings suggest a protective role against oxidative damage.
Antidepressant-Like Effects
In a controlled experiment involving mice subjected to chronic stress models, administration of the compound led to behavioral improvements consistent with antidepressant effects. Changes were observed in both the forced swim test and the tail suspension test.
Safety Profile
The safety profile of this compound indicates several precautionary measures:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H319: Causes serious eye irritation | P301+P312: If swallowed: Call a poison center or doctor if you feel unwell |
Q & A
Basic Question: What are the recommended safety protocols for handling 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride in laboratory settings?
Answer:
When handling this compound, prioritize personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. For spills, use inert absorbents (e.g., sand) and avoid water to prevent unintended reactions. Store in a sealed container under dry, ventilated conditions at room temperature . First-aid measures include rinsing eyes/skin with water for ≥15 minutes and seeking medical attention for persistent symptoms .
Basic Question: How can researchers optimize synthetic routes for this compound?
Answer:
Leverage computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states. Pair this with high-throughput screening of reaction conditions (solvent polarity, temperature, catalysts) to minimize trial-and-error approaches. Validate intermediates via LC-MS or NMR, focusing on reducing side products like isoquinoline derivatives .
Advanced Question: How should researchers design toxicity studies given the lack of toxicological data for this compound?
Answer:
Adopt tiered testing:
In vitro assays : Use hepatocyte cultures (e.g., HepG2) to assess acute cytotoxicity (LD50 via MTT assay) and genotoxicity (Ames test).
In vivo models : Administer subchronic doses (14–28 days) in rodents, monitoring organ-specific biomarkers (e.g., ALT/AST for liver, BUN/creatinine for kidneys).
Omics profiling : Perform transcriptomic or metabolomic analysis to identify off-target effects. Reference structurally similar compounds (e.g., hydrastinine hydrochloride) for comparative toxicity thresholds .
Advanced Question: What methodologies are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC-UV at 24-hour intervals.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS/MS .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₅N₂Cl₂).
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to rule out hydrate formation.
- X-ray Crystallography : Resolve crystal structure to verify dihydrochloride salt formation .
Advanced Question: How can researchers assess the compound’s ecological impact given limited environmental data?
Answer:
Use predictive models:
- QSAR (Quantitative Structure-Activity Relationship) : Estimate biodegradability and bioaccumulation potential based on logP (octanol-water partition coefficient).
- Soil mobility : Perform column chromatography with soil matrices to simulate leaching behavior.
- Aquatic toxicity : Test acute effects on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .
Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?
Answer:
- Receptor binding assays : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement.
- Enzyme inhibition : Test activity against monoamine oxidases (MAO-A/B) with fluorometric assays.
- In silico docking : Model interactions with homology-built targets (e.g., GPCRs) using AutoDock Vina.
- Knockout models : Validate target engagement in genetically modified cell lines or organisms .
Basic Question: How can solubility challenges be addressed during in vitro experimentation?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- pH adjustment : Protonate the amine group in acidic buffers (pH ≤ 4) to improve dissolution.
- Sonication : Apply ultrasound (20–40 kHz) for 10–15 minutes to disperse aggregates. Confirm solubility via dynamic light scattering (DLS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
